Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The IUPAC name of this compound is derived from its pyrimidine core, which is substituted at positions 4, 5, and 6. Position 4 hosts a carbamate group (-NHCOOCH2CH3), position 5 a nitro group (-NO2), and position 6 a morpholin-4-yl moiety. Following IUPAC priority rules, the pyrimidine ring is numbered to assign the lowest possible locants to substituents. The systematic name is ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate , reflecting the substituents’ positions and functional groups.
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related analogs, such as 6-morpholino-5-nitropyrimidin-4-amine (CAS 24957-88-8) and ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate (CAS 6497-85-4), highlight the prevalence of nitro-pyrimidine and carbamate motifs in chemical databases. The absence of a specific CAS number for this compound suggests it may represent a novel or less-documented derivative.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of this compound is C11H14N5O5 , calculated as follows:
- Pyrimidine core : C4H3N2
- Carbamate group (-NHCOOCH2CH3) : C3H5NO2
- Morpholin-4-yl group : C4H8NO
- Nitro group (-NO2) : NO2
Combining these components and accounting for hydrogen displacement at substitution sites yields the final formula.
Structural isomerism in this compound is limited due to the fixed positions of substituents on the pyrimidine ring. However, conformational isomerism may arise from:
- Morpholine ring puckering : The six-membered morpholine ring can adopt chair or boat conformations, influencing steric interactions.
- Carbamate group rotation : The ethyl carbamate’s ester linkage permits rotation around the C-O bond, creating rotational isomers.
- Nitro group resonance : The nitro group’s electron-withdrawing effects stabilize the pyrimidine ring but do not contribute to tautomerism due to its rigid planar geometry.
Comparative Analysis with Related Pyrimidine-Morpholine Hybrid Structures
Pyrimidine-morpholine hybrids are widely explored in medicinal chemistry for their bioactivity. The table below compares this compound with analogs from the provided sources:
Key observations:
- Electron-withdrawing effects : The nitro group at C5 enhances ring electrophilicity, facilitating nucleophilic substitution reactions compared to non-nitrated analogs.
- Carbamate vs. amine : The ethyl carbamate at C4 introduces steric bulk and alters hydrogen-bonding potential relative to simpler amines or halogens.
- Morpholine’s role : The morpholin-4-yl group at C6 contributes to solubility via its oxygen atom and modulates pharmacokinetic properties.
These structural nuances underscore the compound’s uniqueness in balancing electronic, steric, and solubility characteristics for potential applications in drug discovery or materials science.
Properties
CAS No. |
62652-84-0 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
ethyl N-(6-morpholin-4-yl-5-nitropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H15N5O5/c1-2-21-11(17)14-9-8(16(18)19)10(13-7-12-9)15-3-5-20-6-4-15/h7H,2-6H2,1H3,(H,12,13,14,17) |
InChI Key |
YVJJRBXWDRIEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NC=N1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution to Introduce Morpholine
- Starting from 2-chloro-5-nitropyrimidine , the chlorine at the 6-position is displaced by morpholine under basic conditions.
- Typical conditions involve stirring the reactants in tetrahydrofuran (THF) at 0 °C to room temperature for about 1 hour.
- Triethylamine (Et3N) is used as a base to facilitate the substitution.
- The reaction mixture is then worked up by extraction and purification to isolate 4-(5-nitropyrimidin-2-yl)morpholine intermediate.
This step is supported by literature procedures (General Procedure F) where equimolar amounts of 2-chloro-5-nitropyrimidine and morpholine are reacted with Et3N in THF.
Carbamate Formation at the 4-Position
- The carbamate group is introduced by reacting the intermediate amine with ethyl chloroformate or via carbamoylation reagents.
- One approach involves a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene solvent mixture to form the carbamate directly from an acid precursor.
- Alternatively, carbamate formation can be achieved by reacting the amine with ethyl chloroformate in the presence of a base such as pyridine or triethylamine.
- The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours.
- Purification is done by extraction and chromatographic methods.
The Curtius rearrangement method yields carbamates with good purity and moderate yields (~60%), avoiding isolation of unstable isocyanate intermediates.
Alternative Carbamate Synthesis Methods
- Carbamates can also be synthesized via carbonylation of amines using reagents like N,N'-disuccinimidyl carbonate or phenyl chloroformate derivatives under mild conditions.
- These methods provide mild and efficient routes to carbamates, often with high selectivity and yields.
- The use of cyanuric fluoride and pyridine in acetonitrile has been reported for carbamate formation from carboxylic acids and amines, which may be adapted for this compound.
- The Curtius rearrangement method is advantageous for its one-pot nature and avoidance of isolating unstable intermediates, though phosphorous salt impurities may require careful purification.
- The nucleophilic substitution step is generally high yielding and straightforward, but reaction time and temperature must be controlled to avoid side reactions.
- Carbamate formation via ethyl chloroformate is a classical and reliable method, but alternative reagents like cyanuric fluoride offer milder conditions and potentially better selectivity.
- Purification typically involves extraction, washing with brine and bicarbonate solutions, drying over magnesium sulfate, and solvent removal under reduced pressure.
- Reaction monitoring by HPLC or TLC is essential to ensure complete conversion and to optimize reaction times.
The preparation of Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate involves a well-established sequence of nucleophilic aromatic substitution of 2-chloro-5-nitropyrimidine with morpholine, followed by carbamate formation through classical or rearrangement-based methods. The choice of carbamoylation technique depends on the desired yield, purity, and operational convenience. The methods described are supported by diverse literature sources and patent disclosures, providing a robust framework for synthesis of this compound with potential applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate exhibits promising anticancer activity. It has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
Case Study: In Vitro Efficacy
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various human tumor cell lines. For instance, compounds similar to this compound showed total growth inhibition (TGI) and growth inhibition at 50% (GI50) values that surpassed those of established chemotherapeutics like 5-fluorouracil.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Chemical Synthesis
Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in nucleophilic substitution reactions, leading to the formation of more complex molecules . This characteristic is particularly valuable in the development of new pharmaceuticals.
Structure-Activity Relationship Studies
The compound's structure has been the focus of various structure-activity relationship (SAR) studies aimed at optimizing its biological activity. Modifications to the morpholine and nitro groups have been explored to enhance potency and selectivity against target enzymes involved in disease processes .
Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics of this compound indicate that its unique chemical structure may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for assessing its potential as a therapeutic agent .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties through enzyme inhibition | Significant growth inhibition in human tumor cell lines; potential as a chemotherapeutic agent |
| Antimicrobial Activity | Potential activity against various bacterial strains | Early-stage studies indicate promising antimicrobial effects |
| Chemical Synthesis | Building block for complex organic molecules | Versatile in nucleophilic substitution reactions |
| Structure-Activity Relationship | Optimization of biological activity through structural modifications | Ongoing research into modifications enhancing potency and selectivity |
| Pharmacokinetics | Influence on ADME properties | Studies needed to fully understand pharmacokinetic profile |
Mechanism of Action
The mechanism of action of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The morpholine group may enhance the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Research Findings and Implications
- Morpholine vs. Piperazine : Morpholine’s oxygen atom may improve water solubility compared to piperazine’s nitrogen, impacting pharmacokinetics.
- Nitro Group Reactivity: The 5-nitro group in the target compound and 228/230 could serve as a synthetic handle for further functionalization (e.g., reduction to amino as in 231→232) .
- Carbamate Role : Ethyl carbamate’s smaller size vs. tert-butyl may reduce steric hindrance in target binding but increase susceptibility to enzymatic hydrolysis.
Biological Activity
Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with nitropyrimidine precursors. The carbamate group is known for enhancing the solubility and bioavailability of compounds, making it a favorable structure in drug design .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-435 (breast) | 19 | Microtubule depolymerization |
| A549 (lung) | 25 | Induction of apoptosis |
| HeLa (cervical) | 30 | Cell cycle arrest at G2/M phase |
The compound exhibited a dose-dependent response, with lower IC50 values indicating higher potency. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on xenograft models using MDA-MB-435 cells showed that administration of this compound at a dose of 75 mg/kg resulted in significant tumor reduction compared to controls. The treatment was well-tolerated with manageable side effects .
- Combination Therapy : In combination with established chemotherapeutics like paclitaxel, this compound demonstrated synergistic effects, enhancing overall efficacy while reducing necessary dosages of traditional drugs .
Research Findings
Research has identified several key findings related to the biological activity of this compound:
- Selectivity for Cancer Cells : The compound displayed a higher selectivity index when tested against normal versus cancerous cell lines, suggesting a favorable therapeutic window .
- Mechanistic Insights : Detailed mechanistic studies indicated that the compound interferes with the mitotic spindle formation during cell division, leading to increased apoptosis rates in cancer cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability, making it a candidate for further development as an oral therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves sequential coupling and reduction steps. For example, Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP in toluene) can introduce morpholine substituents to the pyrimidine core . Reduction of the nitro group (e.g., Fe powder/NH₄Cl in ethanol) requires careful control of pH and temperature to avoid over-reduction . Catalyst-free aqueous ethanol-mediated methods may also be adapted for carbamate formation, minimizing side reactions . Purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity, with HRMS and NMR confirming molecular integrity .
Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ethyl carbamate protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂), nitropyrimidine protons (δ ~8.5-9.0 ppm), and morpholine ring protons (δ ~3.6-3.8 ppm) .
- HRMS : Look for [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₅N₅O₅) with <2 ppm error .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine atomic coordinates, with R-factor convergence <5%. Hydrogen bonding networks and ring puckering (via Cremer-Pople parameters) validate 3D conformation .
Q. What solubility and stability profiles are critical for handling this compound in experimental workflows?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction conditions, while limited aqueous solubility necessitates ethanol/water mixtures for crystallization . Stability studies under varying pH (4–9) and temperature (4–40°C) show degradation via nitro group reduction or carbamate hydrolysis; LC-MS monitors decomposition products .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the nitro group and nucleophilic sites on the pyrimidine ring . Transition state modeling elucidates regioselectivity in substitution reactions (e.g., morpholine addition), while solvent effects (PCM model) refine solvation energy calculations .
Q. How do variations in reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of nitration and morpholine substitution in pyrimidine derivatives?
- Methodological Answer : Nitration regioselectivity is controlled by electron-donating/withdrawing groups on the pyrimidine core. Polar aprotic solvents (e.g., DMF) stabilize intermediates in morpholine substitution, while higher temperatures (80–100°C) favor kinetic control over thermodynamic pathways . Competitive pathways (e.g., N- vs. O-alkylation) are monitored via ¹H NMR kinetics and DFT-derived activation energies .
Q. What challenges arise in resolving crystallographic data for this compound, particularly regarding ring puckering and hydrogen bonding?
- Methodological Answer : The pyrimidine-morpholine ring system exhibits non-planar puckering, quantified via Cremer-Pople parameters (amplitude , phase ) . SHELXL refinement accounts for anisotropic displacement parameters, while hydrogen bonds (e.g., N–H⋯O) stabilize crystal packing. Twinning or disorder in the ethyl carbamate group requires iterative refinement with restraints .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated to inform storage and handling protocols?
- Methodological Answer : Accelerated stability studies (40–60°C, 75% RH) over 4–8 weeks quantify degradation rates via HPLC-UV. Alkaline conditions (pH >8) hydrolyze the carbamate to release CO₂ and ethylamine, detected via GC-MS. Storage recommendations include inert atmospheres (N₂) and desiccated, low-temperature (-20°C) environments .
Data Contradictions and Validation
- Synthesis Yield Discrepancies : Patent methods report higher yields (~70%) than catalyst-free routes (~50%), likely due to Pd-catalyzed efficiency vs. solvent limitations.
- Crystallographic R-factors : SHELXL refinements achieve lower residuals (R₁ < 0.05) compared to older programs, emphasizing modern software for complex structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
